DL-Tyrosine-d7

Description

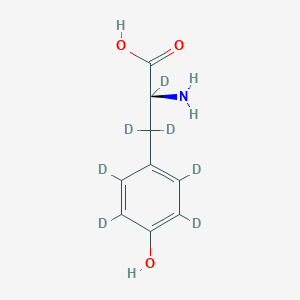

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-BKKGXISKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310713 | |

| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130551-49-4 | |

| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130551-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is DL-Tyrosine-d7 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated analog of the amino acid DL-Tyrosine. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Introduction to this compound

This compound is a synthetic, non-radioactive, isotopically labeled form of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its natural counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] Its primary application lies in the precise quantification of tyrosine and other amino acids in various biological matrices through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical results.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of DL-Tyrosine, with the exception of the seven deuterium atoms incorporated into the molecule. The IUPAC name for DL-Tyrosine is (RS)-2-amino-3-(4-hydroxyphenyl)propanoic acid.

Below is a diagram of the chemical structure of this compound.

Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₄D₇NO₃ | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| Exact Mass | 188.1168 g/mol | N/A |

| CAS Number | 402835-78-3 | [2] |

| Isotopic Purity | Typically ≥98% | N/A |

| Appearance | White to off-white solid | N/A |

| SMILES | OC(C(N([2H])[2H])C([2H])([2H])C1=C([2H])C([2H])=C(O)C([2H])=C1[2H])=O | N/A |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. The following is a representative protocol for the analysis of amino acids in a biological sample, such as plasma, using LC-MS/MS. This protocol is based on established methodologies for amino acid analysis and serves as a guide that can be adapted for specific research needs.

Objective

To quantify the concentration of tyrosine and other amino acids in a biological matrix using this compound as an internal standard.

Materials and Reagents

-

This compound

-

Amino acid standards

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS vials

Experimental Workflow

Detailed Methodology

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl or 50% methanol).

-

Prepare working solutions of the internal standard by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) with the appropriate solvent.

-

Prepare stock and working solutions of the native amino acid standards for the calibration curve in a similar manner.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of the sample, add a known amount of the this compound internal standard working solution.

-

For protein precipitation, add a threefold excess of cold acetonitrile or methanol. Vortex thoroughly.

-

Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column or a HILIC column.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A gradient elution is typically used to separate the amino acids. The specific gradient will depend on the column and the analytes of interest.

- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

-

Mass Spectrometry (MS):

- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amino acids.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

- MRM Transitions: Specific precursor-to-product ion transitions for both the native amino acids and this compound need to be determined and optimized. For this compound, the precursor ion will be [M+H]+ at m/z 189.2, and the product ions will be specific fragments resulting from collision-induced dissociation.

4. Data Analysis:

-

Integrate the peak areas for the native amino acids and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of the amino acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of tyrosine and other amino acids in complex biological matrices. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods significantly improves the reliability of quantitative data by correcting for analytical variability. The detailed information and protocols provided in this guide are intended to support the effective implementation of this compound in various research and development applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses.

Core Physical and Chemical Properties

This compound shares very similar physical and chemical characteristics with its non-deuterated counterpart, DL-Tyrosine. The primary difference lies in its increased molecular weight due to the substitution of seven hydrogen atoms with deuterium. This isotopic labeling is key to its utility in research, allowing for its differentiation from the endogenous analyte in biological matrices.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₄D₇NO₃ | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 402835-78-3 | [1] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | ≥300 °C (decomposes) (based on DL-Tyrosine) | [3][4] |

| Solubility | Slightly soluble in water and DMSO. Soluble in aqueous acid and alkali solutions. Insoluble in acetone and ethanol. | [5][6][7] |

| Purity | Typically ≥98% | [5][8] |

| Storage | Store at room temperature, protected from light and moisture. | [8] |

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are indispensable in modern scientific research. The substitution of hydrogen with deuterium creates a heavier, stable isotope that does not significantly alter the biological activity of the molecule but allows for its precise tracking and quantification.

Key Applications Include:

-

Internal Standard for Quantitative Analysis: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[9] Because it has nearly identical chemical and physical properties to endogenous tyrosine, it co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.[10]

-

Metabolic and Pharmacokinetic Tracer: By introducing this compound into a biological system, researchers can trace its metabolic fate, providing insights into metabolic pathways and the rates of protein synthesis and turnover.

-

Elucidation of Reaction Mechanisms: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be studied using deuterated compounds to understand enzymatic mechanisms.

Experimental Protocols

The following are generalized methodologies for common applications of this compound. Researchers should optimize these protocols for their specific experimental conditions and instrumentation.

Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS Analysis of Tyrosine in Plasma

This protocol outlines the steps for quantifying endogenous tyrosine in a plasma sample using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1 M HCl or a mixture of water and a minimal amount of DMSO).

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Tyrosine Calibration Standards: Prepare a series of calibration standards of non-deuterated L-Tyrosine at known concentrations in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/quality control), add 10 µL of the IS working solution (10 µg/mL). Vortex briefly.[10]

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]

-

Vortex vigorously for 30 seconds.[10]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[10]

3. LC-MS/MS Analysis:

-

LC Column: A suitable reversed-phase C18 or HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the separation of tyrosine from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Tyrosine Transition: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound Transition: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (Tyrosine) to the peak area of the internal standard (this compound) against the concentration of the calibration standards.

-

Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Tyrosine

Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. It serves as a precursor for the synthesis of several important biomolecules, including neurotransmitters and hormones.

Caption: Metabolic fate of Tyrosine, which can be traced using this compound.

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

This diagram illustrates the typical workflow for a quantitative LC-MS/MS experiment utilizing this compound.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. chemfaces.com [chemfaces.com]

- 3. DL -Tyrosine 99 556-03-6 [sigmaaldrich.com]

- 4. DL-Tyrosine | 556-03-6 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. DL-Tyrosine | TargetMol [targetmol.com]

- 8. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to High-Purity DL-Tyrosine-d7 for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, key applications, and technical specifications of high-purity deuterated DL-Tyrosine.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity DL-Tyrosine-d7. This isotopically labeled amino acid is a critical tool in a range of analytical and research applications, from metabolic studies to pharmacokinetic analyses. This guide provides a detailed look at commercial suppliers, quantitative specifications, and experimental methodologies.

Commercial Availability and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. While many vendors offer the L- and D- enantiomers of deuterated tyrosine, the racemic DL- mixture is less common. Axios Research is a notable commercial supplier of this compound.[1] Other suppliers, such as MedchemExpress and Cambridge Isotope Laboratories, provide the individual D-Tyrosine-d7 and L-Tyrosine-d7 enantiomers, which can be used to prepare a DL-mixture if required.[2][3][4]

The quality and suitability of this compound for sensitive analytical applications are determined by its chemical and isotopic purity. The following table summarizes the typical specifications offered by commercial suppliers.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment (Atom % D) | CAS Number |

| Axios Research | This compound | AR-T06239 | ≥ 98.0% | ≥ 98.0% | 402835-78-3[1] |

| MedchemExpress | D-Tyrosine-d7 | HY-Y0444S2 | 97.27% | Not Specified | 1426174-46-0[3] |

| MedchemExpress | L-Tyrosine-d7 | HY-N0473S9 | 98.87% - 99.77% | Not Specified | 130551-49-4[4] |

| Cambridge Isotope Laboratories, Inc. | L-Tyrosine (D7, 98%) | DLM-589 | 98% | 98% | 130551-49-4[2] |

Key Applications and Experimental Protocols

The primary applications of high-purity this compound revolve around its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.

Internal Standard for LC-MS/MS Quantitative Analysis

Deuterated compounds are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[5] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantitative Analysis of Tyrosine in Biological Samples

This protocol outlines a general procedure for the quantification of tyrosine in plasma or serum using this compound as an internal standard.

a) Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add 10 µL of a known concentration of this compound internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

b) LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating tyrosine from other matrix components.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tyrosine (Analyte): Precursor ion (m/z) ~182.08 -> Product ion (m/z) ~136.08

-

This compound (Internal Standard): Precursor ion (m/z) ~189.12 -> Product ion (m/z) ~143.12

-

-

Instrument Settings: Optimize collision energy and other MS parameters for maximum signal intensity for both analyte and internal standard.

-

c) Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic Labeling and Tracer Studies

This compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of tyrosine. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify flux.

Experimental Protocol: Metabolic Labeling of Mammalian Cells

This protocol provides a general workflow for a metabolic labeling experiment using this compound in cultured mammalian cells.

a) Cell Culture and Labeling:

-

Culture mammalian cells in standard growth medium to the desired confluency (typically 70-80%).

-

Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Replace the standard medium with a specially formulated medium in which natural tyrosine has been replaced with this compound at a known concentration.

-

Incubate the cells for a specific period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.

b) Metabolite Extraction:

-

After the desired incubation time, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the cells and scrape them from the dish.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

c) LC-MS/MS Analysis and Data Interpretation:

-

Analyze the extracted metabolites using an appropriate LC-MS/MS method, targeting the expected deuterated downstream metabolites of tyrosine (e.g., deuterated L-DOPA, dopamine, etc.).

-

Monitor for the mass shift corresponding to the incorporation of deuterium atoms.

-

The rate of appearance of labeled metabolites provides a measure of the metabolic flux through the pathway.

Visualizing Key Pathways and Workflows

Understanding the context in which this compound is utilized is crucial. The following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving tyrosine and a typical experimental workflow.

Caption: Key metabolic pathways originating from tyrosine.

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Caption: Relationship between supplier specifications and research outcomes.

This technical guide provides a foundational understanding of the commercial availability, technical specifications, and key applications of high-purity this compound. By leveraging this information, researchers and drug development professionals can effectively incorporate this valuable tool into their analytical and metabolic studies, leading to more accurate and reliable scientific outcomes.

References

- 1. This compound - CAS - 402835-78-3 | Axios Research [axios-research.com]

- 2. L-Tyrosine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Tyrosine-d7 in Elucidating Neurotransmitter Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DL-Tyrosine-d7, a deuterated stable isotope of the amino acid tyrosine, in advancing our understanding of neurotransmitter metabolism. Specifically, it details its application as a tracer in conjunction with mass spectrometry to quantitatively analyze the synthesis and turnover of catecholamine neurotransmitters, including dopamine and norepinephrine. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, serving as a valuable resource for professionals in neuroscience research and drug development.

Introduction: The Power of Stable Isotope Tracing

The study of neurotransmitter dynamics is fundamental to understanding neuronal function and the pathophysiology of neurological and psychiatric disorders. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules in biological systems without the safety concerns associated with radioisotopes.[1] this compound, in which seven hydrogen atoms are replaced with deuterium, serves as an ideal tracer for studying the catecholamine synthesis pathway.[2]

Because this compound is chemically identical to endogenous tyrosine, it is processed by the same enzymes. However, its increased mass allows it to be distinguished from its unlabeled counterpart by mass spectrometry.[3] By introducing a known amount of this compound into a biological system (in vitro or in vivo) and subsequently measuring the incorporation of the deuterium label into dopamine and norepinephrine, researchers can precisely calculate the rate of synthesis and turnover of these crucial neurotransmitters.[4] This approach provides a dynamic view of neurotransmitter metabolism that is not achievable with static concentration measurements alone.

The Catecholamine Synthesis Pathway

Tyrosine is the precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[5] The metabolic pathway is a series of enzymatic reactions that are tightly regulated. Understanding this pathway is essential for interpreting data from this compound tracer studies.

The key enzymatic steps are:

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme that converts tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[5]

-

Aromatic L-amino acid decarboxylase (AADC): This enzyme rapidly converts L-DOPA to dopamine.[5]

-

Dopamine β-hydroxylase (DBH): In noradrenergic neurons, DBH converts dopamine to norepinephrine.[5]

By tracking the appearance of deuterium-labeled L-DOPA, dopamine, and norepinephrine following the administration of this compound, researchers can investigate the activity of these enzymes and the overall flux through the pathway.

Figure 1: Catecholamine synthesis pathway from this compound.

Experimental Methodologies

The use of this compound as a tracer can be applied to both in vitro and in vivo experimental models. The choice of model depends on the specific research question.

In Vitro Studies: Cell Culture Models

Cell lines such as PC12 cells, which can synthesize and store dopamine and norepinephrine, are valuable in vitro models for studying catecholamine metabolism.[6]

Experimental Protocol: Stable Isotope Labeling in PC12 Cells

-

Cell Culture: Culture PC12 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum) until they reach the desired confluency.[6]

-

Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the experimental goals.

-

Sample Collection: After the desired incubation period, collect both the cell lysate and the culture medium.

-

Sample Preparation:

-

Medium: Acidify the culture medium with 0.3% formic acid and centrifuge to remove any debris. The supernatant is then diluted and spiked with a known amount of deuterated internal standards for other neurotransmitters if necessary.[7]

-

Cell Lysate: Lyse the cells using a suitable lysis buffer and homogenize the tissue.[8] Centrifuge the lysate to pellet cellular debris.

-

-

Analysis: Analyze the prepared samples using LC-MS/MS to quantify the levels of labeled and unlabeled tyrosine, L-DOPA, dopamine, and norepinephrine.[7]

In Vivo Studies: Animal Models

In vivo studies, often utilizing rodent models, provide insights into neurotransmitter metabolism in a more complex biological system. Microdialysis is a powerful technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals.[9]

Experimental Protocol: In Vivo Microdialysis with this compound

-

Animal Preparation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) of the anesthetized animal.[10] Allow the animal to recover from surgery.

-

Tracer Administration: this compound can be administered systemically (e.g., via intraperitoneal injection) or directly into the brain via the microdialysis probe (retrodialysis).

-

Microdialysis Sampling: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate. Collect the dialysate samples at regular intervals.

-

Sample Preparation: The collected dialysate samples are typically very clean and may only require the addition of an internal standard before analysis.

-

Tissue Collection: At the end of the experiment, the animal is euthanized, and the brain tissue is collected for further analysis of intracellular neurotransmitter levels.[4]

-

Analysis: Analyze the dialysate and tissue homogenate samples by LC-MS/MS to determine the concentrations of labeled and unlabeled analytes.[11]

Quantitative Data Analysis and Presentation

The primary output of these experiments is the measurement of the concentrations of both the deuterated (labeled) and non-deuterated (unlabeled) forms of tyrosine and its downstream metabolites. This data allows for the calculation of neurotransmitter synthesis and turnover rates.

Table 1: Example Quantitative Data from a Hypothetical In Vivo Microdialysis Study

| Analyte | Unlabeled Concentration (ng/mL) | Labeled (d7) Concentration (ng/mL) | % Labeled |

| Tyrosine | 850 | 150 | 15.0% |

| L-DOPA | 15 | 2.5 | 14.3% |

| Dopamine | 25 | 3.8 | 13.2% |

| Norepinephrine | 18 | 2.1 | 10.4% |

This table represents hypothetical data for illustrative purposes.

The rate of synthesis can be calculated by monitoring the rate of appearance of the labeled neurotransmitter over time. Turnover can be estimated by observing the rate of decline of the labeled neurotransmitter after the administration of the tracer is stopped.

Experimental Workflow and Signaling Pathways

A typical experimental workflow for a stable isotope tracing study of neurotransmitter metabolism is outlined below.

Figure 2: Experimental workflow for neurotransmitter metabolism studies.

Applications in Drug Development

The use of this compound in neurotransmitter metabolism studies has significant implications for drug development, particularly for neurological and psychiatric disorders. By providing a quantitative measure of neurotransmitter synthesis and turnover, this technique can be used to:

-

Assess the mechanism of action of novel drugs: Determine if a drug candidate modulates neurotransmitter synthesis or release.

-

Evaluate drug efficacy: Quantify the extent to which a drug normalizes aberrant neurotransmitter dynamics in disease models.

-

Investigate disease pathophysiology: Elucidate the underlying metabolic dysregulations in various neurological disorders.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of neurotransmitter metabolism. When combined with sensitive analytical techniques like LC-MS/MS, it provides a dynamic and quantitative measure of catecholamine synthesis and turnover. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for the design and execution of robust stable isotope tracing studies, ultimately contributing to a deeper understanding of brain function and the development of novel therapeutics for neurological disorders.

References

- 1. molbio.princeton.edu [molbio.princeton.edu]

- 2. Tyrosine depletion lowers dopamine synthesis and desipramine-induced prefrontal cortex catecholamine levels [pubmed.ncbi.nlm.nih.gov]

- 3. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]

- 4. Increased striatal dopamine synthesis is associated with decreased tissue levels of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Deuterium Labeling in Amino Acids for Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Introduction

Deuterium-labeled amino acids are powerful and indispensable tools in modern scientific inquiry, providing profound insights into complex biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium, researchers can introduce a subtle yet detectable alteration to the physicochemical properties of amino acids. This isotopic substitution serves as a robust analytical tool to investigate drug metabolism, delineate protein structure and dynamics, and trace metabolic pathways with high precision, all without significantly perturbing the biological system under study.[1] This technical guide offers a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated amino acids, designed for professionals in research and drug development.

Core Principles of Deuterium Labeling

The utility of deuterium labeling is rooted in the mass difference between hydrogen (¹H) and its stable isotope deuterium (²H). This seemingly minor change has significant implications for various analytical techniques and biological processes.

The Kinetic Isotope Effect (KIE)

A cornerstone of deuterated drug development is the Kinetic Isotope Effect (KIE). The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate for chemical reactions where the cleavage of this bond is the rate-limiting step.[2][3] In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by enzymes such as cytochrome P450, site-specific deuteration can slow down the metabolic degradation of a drug.[2][3][4] This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of toxic metabolites.[4]

Data Presentation: Quantitative Insights into Deuterium Labeling

The following tables summarize key quantitative data relevant to the application of deuterium-labeled amino acids.

Table 1: Mass Shifts of Deuterated Amino Acids

This table presents the monoisotopic masses of standard amino acid residues and the calculated mass increase upon substitution with a single deuterium atom. The mass of a deuterium atom is 2.01410178 u, while a protium atom is 1.00782503 u, resulting in a mass increase of approximately 1.00627675 u per deuterium substitution.

| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da)[5][6][7][8][9] | Mass Increase per Deuterium (Da) |

| Alanine | Ala | A | 71.03711 | ~1.006 |

| Arginine | Arg | R | 156.10111 | ~1.006 |

| Asparagine | Asn | N | 114.04293 | ~1.006 |

| Aspartic Acid | Asp | D | 115.02694 | ~1.006 |

| Cysteine | Cys | C | 103.00919 | ~1.006 |

| Glutamic Acid | Glu | E | 129.04259 | ~1.006 |

| Glutamine | Gln | Q | 128.05858 | ~1.006 |

| Glycine | Gly | G | 57.02146 | ~1.006 |

| Histidine | His | H | 137.05891 | ~1.006 |

| Isoleucine | Ile | I | 113.08406 | ~1.006 |

| Leucine | Leu | L | 113.08406 | ~1.006 |

| Lysine | Lys | K | 128.09496 | ~1.006 |

| Methionine | Met | M | 131.04049 | ~1.006 |

| Phenylalanine | Phe | F | 147.06841 | ~1.006 |

| Proline | Pro | P | 97.05276 | ~1.006 |

| Serine | Ser | S | 87.03203 | ~1.006 |

| Threonine | Thr | T | 101.04768 | ~1.006 |

| Tryptophan | Trp | W | 186.07931 | ~1.006 |

| Tyrosine | Tyr | Y | 163.06333 | ~1.006 |

| Valine | Val | V | 99.06841 | ~1.006 |

Table 2: Deuterium Enrichment Levels in Labeling Methodologies

The extent of deuterium incorporation varies depending on the labeling strategy and the specific amino acid.

| Labeling Method | Amino Acid Type | Typical Deuterium Enrichment | References |

| SILAC | Arginine, Lysine (specifically deuterated) | >98% | [10] |

| D₂O Labeling (in cell culture) | Non-essential amino acids (e.g., Alanine, Glycine, Serine, Proline, Glutamic Acid, Aspartic Acid) | Varies by amino acid and cell line; can range from moderate to high (e.g., >95% at specific positions) | [11][12][13][14][15][16] |

| Enzymatic Deuteration | Specific amino acids (e.g., Isoleucine, Phenylalanine) | High at specific positions (e.g., Cα: 85-95%, Cβ: 84-93%) | [17] |

Table 3: Kinetic Isotope Effect (KIE) in Cytochrome P450-Mediated Drug Metabolism

The KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to that with the heavy isotope (kD). A KIE greater than 1 indicates a slower reaction with the deuterated compound.

| Reaction Type | Substrate/Drug Class | Observed KIE (kH/kD) Range | References |

| Aliphatic Hydroxylation | Various drugs | Can be significant, often > 2 | [2][18] |

| N-Dealkylation | Morphine and others | Generally low | [2][18] |

| Aromatic Hydroxylation | Various drugs | Generally low | [2][18] |

| CYP3A4 and CYP2C19 Substrates | Two distinct chemotypes | Chemotype-dependent; one showed no KIE, the other showed a position-dependent KIE | [19] |

Applications in Analytical Techniques

Deuterium-labeled amino acids are invaluable internal standards and probes in a variety of analytical techniques.

Mass Spectrometry (MS)

In quantitative proteomics and metabolomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted technique.[1] While ¹³C and ¹⁵N are common isotopes for SILAC, deuterium labeling provides a cost-effective alternative.[1] Deuterated amino acids are chemically identical to their non-deuterated counterparts, causing them to co-elute during liquid chromatography (LC). However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, enabling precise and accurate quantification of proteins and metabolites across different samples.[1]

Metabolic labeling with heavy water (D₂O) is another powerful approach, particularly for measuring protein turnover rates.[12][15][16] In this method, deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis.[12][15][16] The rate of incorporation into newly synthesized proteins can then be monitored by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the substitution of protons with deuterons is a powerful strategy for simplifying complex spectra and studying the structure and dynamics of large proteins.[20] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments. This allows researchers to:

-

Reduce Spectral Crowding: By selectively deuterating specific amino acid types or regions of a protein, the number of proton signals is reduced, leading to better-resolved spectra.

-

Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins facilitates the unambiguous assignment of NMR signals to specific amino acid residues.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterium-labeled amino acids.

Protocol 1: Quantitative Proteomics using SILAC with Deuterated Amino Acids

This protocol describes a typical SILAC experiment for the relative quantification of proteins between two cell populations using deuterated lysine and arginine.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.

-

"Light" L-lysine and L-arginine.

-

"Heavy" deuterated L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7).

-

Dialyzed Fetal Bovine Serum (dFBS).

-

Cell line of interest.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Trypsin (mass spectrometry grade).

-

Reagents for protein reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).

-

LC-MS/MS system.

Procedure:

-

Cell Adaptation: Culture two populations of cells for at least six doublings in their respective SILAC media to ensure >98% incorporation of the labeled amino acids.

-

"Light" population: Culture in medium supplemented with "light" lysine and arginine.

-

"Heavy" population: Culture in medium supplemented with "heavy" deuterated lysine and arginine.

-

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations while the other serves as a control.

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them individually in lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" populations.

-

Protein Digestion:

-

Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).

-

Alkylate free thiols with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 minutes).

-

Digest the protein mixture with trypsin (e.g., 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt and concentrate the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS. Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Use a SILAC-aware software package (e.g., MaxQuant) to identify peptides and proteins.

-

The software will quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of each protein.

-

Protocol 2: In-Cell Protein Turnover Analysis using D₂O Labeling

This protocol outlines a general workflow for measuring protein turnover rates in cultured cells using D₂O.

Materials:

-

Cell culture medium appropriate for the cell line.

-

Deuterium oxide (D₂O, 99.9%).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer with protease inhibitors.

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system.

Procedure:

-

Cell Culture: Grow cells to a desired confluency (e.g., 70-80%).

-

D₂O Labeling: Replace the standard culture medium with a medium containing a final concentration of 4-8% D₂O.[11]

-

Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of deuterium over time.[11]

-

Protein Extraction and Digestion:

-

Lyse the cells and quantify the protein concentration.

-

Digest the proteins into peptides using the reduction, alkylation, and trypsinization procedure described in Protocol 1.

-

-

LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

-

Data Analysis:

-

Identify peptides using a standard database search algorithm.

-

Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of its mass spectrum over the time course. This allows for the calculation of the protein synthesis rate and half-life.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important concepts and experimental workflows related to deuterium labeling of amino acids.

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technique with far-reaching implications for research, drug development, and analytical sciences. From enhancing the therapeutic potential of drugs through the kinetic isotope effect to providing unparalleled insights into protein structure and metabolism, the applications of deuterated amino acids continue to expand. As analytical instrumentation becomes more sensitive and synthetic methods more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is set to grow even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Masses Tables [biosyn.com]

- 6. ROSALIND | Glossary | Monoisotopic mass table [rosalind.info]

- 7. ionsource.com [ionsource.com]

- 8. UWPR [proteomicsresource.washington.edu]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Incorporation of Deuterium into Some of the Non-essential Amino Acids " by Maria Cecilia Cuervo [digitalcommons.unl.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

The Use of DL-Tyrosine-d7 in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Tyrosine-d7, a stable isotope-labeled amino acid, in the field of quantitative proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of protein dynamics.[1][2] By metabolically incorporating "heavy" amino acids into proteins, researchers can accurately compare protein abundance and turnover between different cell populations.[1][2] this compound, as a deuterated analog of tyrosine, serves as a valuable tool for these studies, offering insights into protein synthesis, degradation, and the dynamics of signaling pathways.

Core Principles of Metabolic Labeling with this compound

The fundamental principle behind using this compound in proteomics is the in vivo incorporation of this "heavy" amino acid into the entire proteome of a cell population.[3][4] One population of cells is cultured in a medium containing the standard, "light" DL-Tyrosine, while the other population is grown in a medium where the light version is replaced with this compound. Over several cell divisions, the heavy isotope becomes fully incorporated into the newly synthesized proteins of the second population.

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides.[5][6][7] Mass spectrometry is then used to analyze the peptide mixtures. Peptides containing the light and heavy forms of tyrosine will appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the seven deuterium atoms. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein between the two samples.[5][7]

Quantitative Data Presentation

Table 1: Hypothetical Incorporation Efficiency of L-Tyrosine-d7 in a Human Cell Line

| Cell Passages | Incorporation Efficiency (%) |

| 1 | 65.2 |

| 2 | 85.7 |

| 3 | 94.1 |

| 4 | 98.5 |

| 5 | >99 |

Note: Complete incorporation is crucial for accurate quantification and is typically achieved after at least five cell doublings.[7]

Table 2: Hypothetical Protein Turnover Rates Measured with a Deuterated Amino Acid Pulse-Chase Experiment

| Protein ID | Gene Name | Protein Half-life (hours) - Control | Protein Half-life (hours) - Treated | Fold Change in Turnover |

| P04637 | TP53 | 0.5 | 1.2 | 2.4 |

| P38398 | EGFR | 10 | 4 | -2.5 |

| Q06830 | PRDX1 | 60 | 62 | 1.03 |

| P62258 | ACTG1 | 120 | 118 | -1.02 |

Note: This table illustrates how deuterated amino acids can be used to measure changes in protein stability in response to a drug or other treatment.

Experimental Protocols

The following protocols provide a detailed methodology for a typical SILAC experiment using a deuterated amino acid like this compound to study changes in protein expression or tyrosine phosphorylation.

Protocol 1: Metabolic Labeling of Cells with this compound

-

Cell Culture Preparation:

-

Select a cell line suitable for SILAC labeling.

-

Prepare two types of SILAC media: "light" medium containing standard DL-Tyrosine and "heavy" medium containing this compound. Both media should also contain either light and heavy versions of Arginine and Lysine if a standard SILAC experiment is being performed. For a tyrosine-specific experiment, only tyrosine would be isotopically labeled.

-

Culture the two cell populations in their respective media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[7]

-

-

Experimental Treatment:

-

Once full incorporation is achieved, one cell population (typically the "heavy" one) is subjected to the experimental treatment (e.g., drug administration, growth factor stimulation), while the other serves as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations and wash them with PBS.

-

Combine the light and heavy cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protocol 2: Protein Digestion and Peptide Preparation

-

Protein Quantification:

-

Determine the protein concentration of the combined cell lysate using a standard protein assay.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the proteins using DTT (dithiothreitol).

-

Alkylate the cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.

-

-

In-solution or In-gel Digestion:

-

For in-solution digestion, dilute the protein sample and add trypsin (or another suitable protease) to digest the proteins into peptides overnight.

-

Alternatively, proteins can be separated by SDS-PAGE, the gel bands excised, and the proteins digested within the gel matrix.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

-

Protocol 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 (for quantification) and MS2 (for peptide identification) spectra.

-

-

Data Analysis:

-

Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.

-

The software will identify the peptides by matching the MS2 spectra against a protein database and quantify the relative abundance of the light and heavy peptide pairs from the MS1 spectra.

-

The heavy-to-light ratios for all peptides corresponding to a particular protein are then used to calculate the overall protein ratio.

-

Mandatory Visualizations

Signaling Pathway Diagram

Tyrosine phosphorylation is a critical post-translational modification that regulates numerous cellular processes, and its dysregulation is often implicated in diseases like cancer.[5] Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that mediate these signaling cascades.[5] A SILAC-based approach using labeled tyrosine can be employed to quantitatively analyze the changes in phosphorylation events within these pathways upon stimulation or inhibition.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a quantitative proteomics experiment using SILAC with a deuterated amino acid like this compound.

Caption: General experimental workflow for SILAC-based quantitative proteomics.

References

- 1. chempep.com [chempep.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: DL-Tyrosine-d7 as an Internal Standard for Accurate Quantification of Tyrosine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, pharmaceutical research, and metabolomics. Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters and hormones, and its levels are often monitored to study metabolic disorders and neurological diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects, extraction efficiency, and instrument response.[2] DL-Tyrosine-d7, a deuterated analog of tyrosine, serves as an ideal internal standard for the accurate and precise quantification of tyrosine in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing reliable normalization.[3]

Principle of the Method

This method employs a simple and robust LC-MS/MS workflow for the quantification of tyrosine in biological samples. The assay relies on the use of this compound as an internal standard to compensate for variations during sample preparation and analysis. After protein precipitation to extract the analyte and internal standard, the sample is subjected to reverse-phase liquid chromatography to separate tyrosine from other endogenous components. The separated analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of tyrosine and a fixed concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

DL-Tyrosine

-

This compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA) or Perchloric acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on endogenous tyrosine levels).

-

Vortex mix for 10 seconds.

-

Add 200 µL of ice-cold protein precipitation solvent (e.g., 10% w/v Trichloroacetic acid in water or acetonitrile).

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |

| Tyrosine | 182.1 | 136.1 | 15 |

| This compound | 189.1 | 143.1 | 15 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Method Validation Summary

The performance of the LC-MS/MS method for the quantification of tyrosine using this compound as an internal standard was evaluated for linearity, precision, and accuracy. The results are summarized below.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Tyrosine | 0.1 - 100 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Nominal Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 1 | < 10 | < 10 | 90 - 110 |

| Mid QC | 10 | < 10 | < 10 | 90 - 110 |

| High QC | 80 | < 10 | < 10 | 90 - 110 |

Data presented are representative and may vary based on specific experimental conditions and instrumentation.

Visualization of Experimental Workflow

Caption: LC-MS/MS workflow for tyrosine quantification.

Signaling Pathway Context

While this application note focuses on the analytical methodology, it is important to understand the biological significance of tyrosine. Tyrosine is a central node in several metabolic and signaling pathways.

Caption: Key metabolic pathways involving tyrosine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of tyrosine in biological matrices by LC-MS/MS. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high accuracy and precision. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, drug development, and metabolic research.

References

Application Note and Protocol for Quantitative Amino Acid Analysis using DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a cornerstone technique in various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development.[1] Accurate and precise measurement of amino acid concentrations is critical for understanding protein structure and function, monitoring cell culture media, and for various diagnostic and research applications.[2] The stable isotope dilution (SID) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis due to its high specificity and accuracy.[3][4] This application note provides a detailed protocol for the quantitative analysis of tyrosine in biological samples using DL-Tyrosine-d7 as an internal standard.

This compound, a deuterated form of tyrosine, serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[5] This property corrects for variability during sample preparation, chromatography, and ionization, leading to highly reliable and reproducible quantification.[5]

Experimental Protocols

This section details the methodologies for sample preparation, protein hydrolysis (if applicable), and LC-MS/MS analysis for the quantification of tyrosine using this compound.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate analysis and depends on the sample matrix.[6][7] The goal is to extract the amino acids and remove interfering substances.[6]

For Biological Fluids (e.g., Plasma, Serum, Urine):

-

Deproteinization: To 100 µL of the biological fluid, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[8]

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample. The final concentration of the internal standard should be close to the expected concentration of the endogenous tyrosine.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids and the internal standard.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[9]

For Protein/Peptide Samples (requiring hydrolysis):

-

Sample Aliquoting: Take a known amount of the protein or peptide sample (typically 1-10 nmol).[1]

-

Internal Standard Spiking: Add a known concentration of this compound solution.

-

Acid Hydrolysis: Add 6 M HCl to the sample in a hydrolysis tube.[10] Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[10] To protect tyrosine from degradation during hydrolysis, the addition of phenol is recommended.

-

Drying: After hydrolysis, remove the HCl by evaporation under vacuum.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable volume of 0.1 M HCl or the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of tyrosine and this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

LC Parameters (Example):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-10 min: 2-80% B; 10-12 min: 80% B; 12-12.1 min: 80-2% B; 12.1-15 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Example for Tyrosine and this compound):

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for tyrosine and this compound need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tyrosine | 182.08 | 136.1 | 15 |

| This compound | 189.12 | 143.1 | 15 |

Note: The exact m/z values and collision energies should be determined empirically on the specific instrument used.

Data Presentation

Quantitative data should be summarized in a clear and structured manner. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

Table 1: Example Calibration Curve Data

| Standard Concentration (µM) | Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio (Tyr/Tyr-d7) |

| 1 | 15,234 | 145,876 | 0.104 |

| 5 | 76,170 | 146,123 | 0.521 |

| 10 | 153,456 | 145,998 | 1.051 |

| 25 | 382,543 | 146,054 | 2.619 |

| 50 | 765,123 | 145,888 | 5.245 |

| 100 | 1,532,876 | 146,150 | 10.488 |

Table 2: Example Quantification of Unknown Samples

| Sample ID | Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (µM) |

| Sample A | 254,321 | 145,987 | 1.742 | 16.6 |

| Sample B | 567,890 | 146,012 | 3.889 | 37.1 |

| Sample C | 98,765 | 145,950 | 0.677 | 6.5 |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 5. iroatech.com [iroatech.com]

- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application of DL-Tyrosine-d7 in Metabolic Flux Analysis Experiments

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as DL-Tyrosine-d7, researchers can trace the flow of atoms through metabolic pathways. This compound, a deuterated form of the amino acid tyrosine, serves as an invaluable tracer for investigating tyrosine metabolism. This non-radioactive, stable isotope allows for the safe and precise quantification of metabolic fluxes, providing critical insights into cellular physiology and disease states. This application note provides detailed protocols and data for the use of this compound in MFA experiments, targeted at researchers, scientists, and professionals in drug development.

Tyrosine is a non-essential amino acid that is a central building block for protein synthesis and a precursor to a variety of crucial biomolecules, including neurotransmitters like dopamine and adrenaline, thyroid hormones, and melanin.[1] Alterations in tyrosine metabolism have been implicated in various diseases, including cancer and metabolic disorders.[2] Therefore, understanding the dynamics of tyrosine pathways is of significant interest in biomedical research and drug development.

Key Applications

-

Elucidating Disease Mechanisms: Tracing the metabolic fate of this compound can reveal how diseases such as cancer alter amino acid metabolism to support rapid proliferation.[3]

-

Drug Development and Efficacy Testing: MFA with this compound can be employed to assess the impact of therapeutic agents on specific metabolic pathways, aiding in the identification of drug targets and the evaluation of treatment efficacy.

-

Nutritional Studies: This technique can be used to understand how different dietary conditions affect tyrosine metabolism and its downstream products.

-

Bioprocess Optimization: In biotechnology, MFA can be used to optimize the production of tyrosine-derived compounds in microbial fermentation or cell culture systems.

Data Presentation

The following tables summarize quantitative data from studies utilizing stable isotope-labeled tyrosine to measure metabolic fluxes.

Table 1: Whole-Body Tyrosine Flux in Cancer Patients vs. Control

This table presents data on the whole-body tyrosine flux, protein synthesis, and energy expenditure in weight-losing cancer patients compared to non-cancer patients with malnutrition. The data indicates an elevated tyrosine flux and protein synthesis in cancer patients.[4]

| Parameter | Cancer Patients (n=7) | Control Patients (n=7) | P-value |

| Tyrosine Flux (μmol/kg/h) | 58.3 ± 3.2 | 48.9 ± 2.9 | < 0.05 |

| Tyrosine Oxidation (μmol/kg/h) | 9.8 ± 1.1 | 8.1 ± 0.9 | NS |

| Tyrosine to Protein Synthesis (μmol/kg/h) | 48.5 ± 2.8 | 40.8 ± 2.4 | < 0.05 |

| Protein Synthesis (g/kg/d) | 2.70 ± 0.17 | 2.18 ± 0.17 | < 0.025 |

| Resting Energy Expenditure (kcal/kg/d) | 28.4 ± 1.2 | 24.5 ± 1.0 | < 0.05 |

NS: Not Significant

Table 2: Flux of Tyrosine Pathway Metabolites in Response to Nitisinone Treatment

This table details the changes in the sum of total body water and 24-hour urinary excretion of tyrosine and its metabolites in patients with Alkaptonuria (AKU) before and after treatment with different doses of nitisinone, a drug that inhibits the tyrosine metabolic pathway.[5] The data demonstrates a dose-dependent increase in the total body pool of these metabolites following treatment.[5]

| Nitisinone Dose | Pre-treatment (μmol) | Post-treatment (μmol) | P-value |

| Control (No Drug) | 1050 ± 150 | 1100 ± 180 | NS |

| 1 mg/day | 1100 ± 120 | 2500 ± 300 | < 0.001 |

| 2 mg/day | 1080 ± 140 | 3200 ± 450 | < 0.001 |

| 4 mg/day | 1150 ± 160 | 4100 ± 500 | < 0.0001 |

| 8 mg/day | 1200 ± 180 | 5500 ± 600 | < 0.0001 |

Data represents the sum of Phenylalanine, Tyrosine, Hydroxyphenylpyruvate (HPPA), Hydroxyphenyllactate (HPLA), and Homogentisic Acid (HGA). Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound in Cultured Cells

This protocol outlines the key steps for conducting a stable isotope tracing experiment with this compound in adherent mammalian cell cultures.

1. Cell Culture and Labeling:

- Culture cells to approximately 70-80% confluency in standard cell culture medium.

- Prepare the labeling medium by supplementing a tyrosine-free base medium (e.g., DMEM) with this compound at a known concentration. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled tyrosine.

- Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the this compound labeling medium.

- Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled tyrosine into intracellular metabolites.

2. Metabolite Extraction:

- Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold 0.9% NaCl solution.

- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

- Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by LC-MS/MS:

- Dry the metabolite extract using a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

- Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Chromatography: Use a suitable column (e.g., HILIC) to separate tyrosine and its metabolites.

- Mass Spectrometry: Operate the mass spectrometer in a targeted mode to detect and quantify the different isotopologues of tyrosine and its downstream metabolites.

4. Data Analysis and Flux Calculation:

- Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.

- Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental MID data to a metabolic network model.

Protocol 2: GC-MS Analysis of Deuterated Tyrosine

This protocol provides a method for the analysis of tyrosine and deuterium-labeled tyrosine in biological samples using gas chromatography-mass spectrometry (GC-MS).[6]

1. Sample Preparation and Derivatization:

- Isolate amino acids from the biological sample using ion-exchange chromatography.

- Prepare the butyl ester pentafluoropropionyl derivatives of the amino acids.

2. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Use a suitable GC column to separate the derivatized amino acids.

- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to unlabeled and deuterated tyrosine.

3. Quantification:

- Use an internal standard, such as alpha-methyltyrosine, for accurate quantification.

- Generate a calibration curve to determine the concentration of labeled and unlabeled tyrosine in the sample.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in metabolic flux analysis.

Caption: Major metabolic pathways of tyrosine.

Caption: Experimental workflow for metabolic flux analysis.

Caption: Logic of using MFA in drug development.

References

- 1. S-EPMC9610527 - Revisiting Quantification of Phenylalanine/Tyrosine Flux in the Ochronotic Pathway during Long-Term Nitisinone Treatment of Alkaptonuria. - OmicsDI [omicsdi.org]

- 2. Analysis and Validation of Tyrosine Metabolism-related Prognostic Features for Liver Hepatocellular Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. Whole-body tyrosine flux in relation to energy expenditure in weight-losing cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]